3'-(Trifluoromethoxy)-biphenyl-2-amine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, specifically at the 3' position, with an amine functional group at the 2 position. This compound is significant in organic chemistry due to its unique electronic properties and potential applications in pharmaceuticals and agrochemicals.
This compound falls under the category of low-molecular-weight organic compounds, particularly those containing aromatic structures with halogen substituents. It is classified as an aromatic amine and is notable for its trifluoromethoxy substituent, which enhances its chemical reactivity and stability.
The synthesis of 3'-(trifluoromethoxy)-biphenyl-2-amine can be achieved through several methods. One effective approach involves the reaction of 3,4,5-trifluorophenylhydrazine with aniline derivatives. This method typically includes the following steps:
The molecular formula of 3'-(trifluoromethoxy)-biphenyl-2-amine is , with a molecular weight of approximately 321.22 g/mol. The structural representation includes:
The InChI key for this compound is WYMQHRRWVZZCDA-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC(=CC=C1C2=C(C=CC(=C2)N)OC(F)(F)F).
3'-(Trifluoromethoxy)-biphenyl-2-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3'-(trifluoromethoxy)-biphenyl-2-amine typically involves:
3'-(Trifluoromethoxy)-biphenyl-2-amine exhibits several notable physical and chemical properties:
These properties contribute to its utility in various chemical applications .
3'-(Trifluoromethoxy)-biphenyl-2-amine has several applications in scientific research:
Biphenyl derivatives have evolved from simple chemical curiosities to indispensable scaffolds in medicinal chemistry. The biphenyl framework—characterized by two connected phenyl rings—provides structural rigidity that enables precise spatial positioning of pharmacophoric elements. This geometric stability facilitates optimal interactions with biological targets, particularly protein domains possessing extended binding pockets. Historically, the significance of biphenyls emerged in the mid-20th century with seminal studies on angiotensin-converting enzyme (ACE) inhibitors and subsequent developments in G-protein-coupled receptor (GPCR) modulators. The unsubstituted biphenyl nucleus, while pharmacologically relevant, suffered from metabolic instability and limited bioavailability. This spurred systematic exploration of ortho, meta, and para substitutions to fine-tune electronic properties and steric profiles [1].
The strategic incorporation of halogen atoms (e.g., chlorine, fluorine) and small alkyl groups marked initial breakthroughs, enhancing target affinity while modulating physicochemical parameters. By the 1990s, biphenyl-based drugs like the antihypertensive losartan demonstrated clinical viability, validating the scaffold’s versatility. Contemporary drug discovery leverages biphenyl derivatives as kinase inhibitors (e.g., bafetinib), antivirals, and anti-inflammatory agents, with over 75 FDA-approved drugs containing this motif. The scaffold’s adaptability allows synergistic combination with privileged substructures (e.g., tetrazoles, sulfonamides), enabling tailored bioactivity profiles across therapeutic areas [5].
Table 1: Evolution of Key Biphenyl Derivatives in Drug Discovery
| Time Period | Representative Compounds | Therapeutic Application | Structural Advancement |
|---|---|---|---|
| 1960s–1970s | Dichlorobiphenyls | Antimicrobial | Halogenation for metabolic stability |
| 1980s–1990s | Losartan derivatives | Antihypertensive (ARBs) | Tetrazole integration |
| 2000s–Present | Biphenyl kinase inhibitors | Oncology | Trifluoromethoxy/methyl groups for enhanced selectivity |
The trifluoromethoxy (–OCF₃) group has emerged as a critical pharmacophore in modern medicinal chemistry, distinct from its trifluoromethyl (–CF₃) counterpart. Its integration into biphenyl systems confers unique advantages rooted in electronic and steric properties. Electronically, the trifluoromethoxy group exhibits a potent σₚ value of +0.35 (Hammett constant), creating a localized dipole moment that enhances π-stacking interactions with aromatic residues in binding pockets. Sterically, the –OCF₃ moiety occupies ~50% more volume than a methyl group yet maintains favorable lipophilicity (π = +1.04), optimally balancing membrane permeability and aqueous solubility [3] [6].
Compared to –CF₃, the –OCF₃ group offers superior metabolic resistance against cytochrome P450 oxidation due to the oxygen atom’s electron-withdrawing effect, which stabilizes adjacent bonds. This property is exemplified in neuroactive compounds where blood-brain barrier penetration is essential. Furthermore, the group’s conformational flexibility allows adaptive binding in enzyme allosteric sites, as observed in kinase inhibitors targeting B-Raf and EGFR mutants. When positioned at the meta-site of biphenyl systems (–[1,1'-biphenyl]-3-amine), it induces asymmetric electronic perturbation, enhancing selectivity for structurally conserved targets like serotonin receptors and phosphodiesterases [6].
Table 2: Electronic and Physicochemical Properties of Key Substituents
| Substituent | Hammett Constant (σₚ) | Lipophilicity (π) | Molar Refractivity | Metabolic Stability |
|---|---|---|---|---|
| –OCH₃ | -0.27 | -0.02 | 7.87 | Low (O-demethylation) |
| –CF₃ | +0.54 | +0.88 | 5.02 | Moderate |
| –OCF₃ | +0.35 | +1.04 | 9.59 | High |
3'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-amine (CAS# 873056-54-3, C₁₃H₁₀F₃NO, MW 253.22 g/mol) exemplifies rational scaffold optimization for targeted therapies. Its structure strategically positions the –OCF₃ group at the biphenyl 3'-position and the primary amine at the 2-position, creating an electron-deficient distal ring and an electron-rich proximal region. This polarization enables dual interactions: hydrogen bonding via the amine (–NH₂) and hydrophobic contacts through the trifluoromethoxy group. Such duality is exploited in kinase inhibitors where the amine anchors to the hinge region (e.g., ATP-binding sites) while –OCF₃ occupies hydrophobic pockets in subdomains II or III [5] [6].
In central nervous system (CNS) drug design, this compound serves as a precursor for serotonin 5-HT₂C and dopamine D₃ receptor modulators. The –OCF₃ group’s enhanced lipophilicity (logP ≈ 3.8) facilitates blood-brain barrier penetration, addressing a key challenge in neuropsychiatric therapeutics. Additionally, synthetic versatility allows derivatization at the amine position: acylation yields amide-based protease inhibitors, while condensation reactions produce imine-linked metal chelators for neurodegenerative diseases. Recent studies highlight its utility in PET tracer development, leveraging fluorine-18 isotope exchange at the trifluoromethoxy site for real-time imaging of tau protein aggregation [1] [6].
Table 3: Therapeutic Applications of 3'-(Trifluoromethoxy)-Biphenyl-2-Amine Derivatives
| Therapeutic Area | Target Protein | Derivative Example | Biological Activity |
|---|---|---|---|
| Oncology | B-Raf V600E Kinase | N-Acylated derivatives | IC₅₀ = 28 nM |
| Neurology | 5-HT₂C Receptor | 2-Aminoalkyl ethers | Kᵢ = 4.3 nM |
| Immunology | PDE4 Phosphodiesterase | Imine-metal complexes | EC₅₀ = 11 nM (cAMP modulation) |
| Infectious Diseases | HIV-1 Integrase | Hydroxamic acid analogs | CC₅₀ = 0.9 μM (antiviral) |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1